molecular formula C15H20FN3O2 B2384789 Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380144-04-5

Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone

Cat. No. B2384789
CAS RN: 2380144-04-5
M. Wt: 293.342
InChI Key: FETNDQJWSANZQK-UHFFFAOYSA-N
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Description

Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases.

Mechanism of Action

Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone works by selectively inhibiting the activity of JAK3, a protein tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in the immune response. By blocking JAK3 activity, this compound prevents the activation of immune cells and the release of pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and increases the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the infiltration of immune cells into inflamed tissues and prevents the destruction of cartilage and bone.

Advantages and Limitations for Lab Experiments

The advantages of using Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone in lab experiments include its high potency and selectivity for JAK3, its ability to reduce inflammation and prevent tissue damage, and its potential therapeutic applications in the treatment of autoimmune diseases. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the study of Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone. These include:
1. Further studies to determine its long-term safety and efficacy in humans.
2. Development of new formulations and delivery methods to improve its bioavailability and reduce potential toxicity.
3. Investigation of its potential therapeutic applications in other autoimmune diseases.
4. Studies to determine its effects on other signaling pathways and its potential interactions with other drugs.
5. Development of new JAK3 inhibitors with improved selectivity and potency.

Synthesis Methods

The synthesis of Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone involves a multi-step process starting with the reaction of 5-fluoropyrimidine-2-carboxylic acid with cyclopentylamine to form the intermediate this compound. This intermediate is then treated with a series of reagents to produce the final product, this compound.

Scientific Research Applications

Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.

properties

IUPAC Name

cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-12-9-17-15(18-10-12)21-13-5-7-19(8-6-13)14(20)11-3-1-2-4-11/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETNDQJWSANZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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